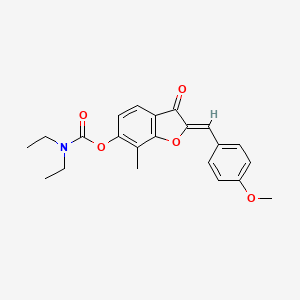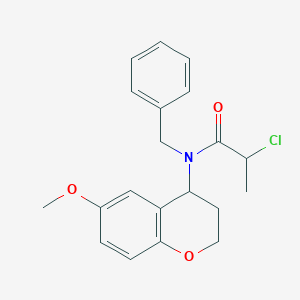![molecular formula C17H14N4O2S B2947850 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034544-46-0](/img/structure/B2947850.png)
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide, also known as FPTQ, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide involves the inhibition of protein farnesyltransferase, which is responsible for the farnesylation of proteins involved in cell signaling pathways. By inhibiting this enzyme, this compound disrupts the signaling pathways that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been found to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide in lab experiments is its ability to selectively inhibit the activity of protein farnesyltransferase, which may make it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide. One possible direction is the development of more potent and selective inhibitors of protein farnesyltransferase, which may have greater therapeutic potential in the treatment of cancer and other diseases. Another possible direction is the study of this compound's neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies may be conducted to investigate the potential use of this compound in combination with other drugs or therapies to enhance its anti-cancer activity.
Métodos De Síntesis
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide involves a multi-step process that begins with the reaction of 2-aminobenzo[d]thiazole with furfural to form 2-(furan-2-yl)benzo[d]thiazole-6-carbaldehyde. This intermediate is then reacted with 1H-pyrazole-1-yl)ethanol to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-cancer activity by inhibiting the activity of protein farnesyltransferase, an enzyme that is involved in the development of cancer cells. This compound has also been found to exhibit anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(17-20-12-5-1-2-7-15(12)24-17)18-11-13(14-6-3-10-23-14)21-9-4-8-19-21/h1-10,13H,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBSMTMZCMTAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2947768.png)

![3-methylbutyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2947770.png)
![1-[(3-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2947771.png)
![(2S)-3-(4-Hydroxyphenyl)-2-[(2-propan-2-yloxyacetyl)amino]propanoic acid](/img/structure/B2947772.png)
![N-(cyanomethyl)-2-[[6-(diethylsulfamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2947773.png)

![3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2947777.png)
![8-cyclohexyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2947778.png)



